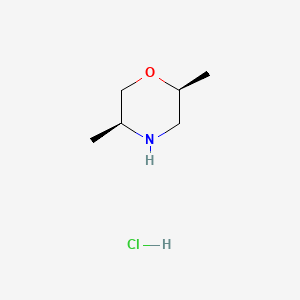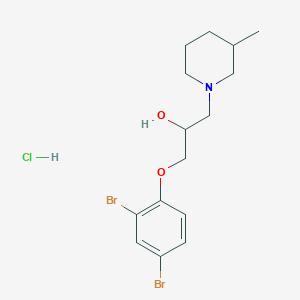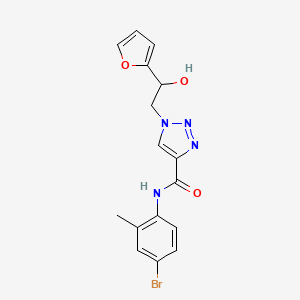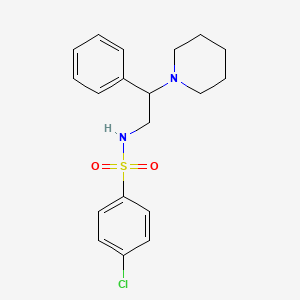![molecular formula C17H13BrN4OS B2584903 2-[(3-Brom-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazol CAS No. 893709-13-2](/img/structure/B2584903.png)
2-[(3-Brom-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine moiety linked to an oxadiazole ring via a thioether bridge. The presence of bromine and methyl groups on the imidazo[1,2-a]pyridine ring further enhances its chemical reactivity and potential biological activity.
Wissenschaftliche Forschungsanwendungen
2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole has a wide range of scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs targeting specific diseases.
Industrial Applications: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized via a condensation reaction between 2-aminopyridine and an α-haloketone, followed by cyclization.
Bromination and Methylation: The synthesized imidazo[1,2-a]pyridine is then brominated using bromine or N-bromosuccinimide (NBS) and methylated using methyl iodide in the presence of a base.
Thioether Formation: The brominated and methylated imidazo[1,2-a]pyridine is reacted with a thiol compound to form the thioether linkage.
Oxadiazole Ring Formation: The final step involves the cyclization of the thioether intermediate with a hydrazine derivative and a carboxylic acid to form the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the imidazo[1,2-a]pyridine ring can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone, and the oxadiazole ring can undergo reduction under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Methylation: Methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Thioether Formation: Thiol compounds (R-SH) in the presence of a base.
Oxadiazole Formation: Hydrazine derivatives and carboxylic acids under acidic or basic conditions.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Products: Sulfoxides and sulfones.
Cyclization Products: Complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-methylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the oxadiazole ring.
2-Methylimidazo[1,2-a]pyridine: Similar core structure but different substituents.
1,2,3-Triazole Derivatives: Similar heterocyclic structure but different ring systems.
Uniqueness
2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole is unique due to its combination of the imidazo[1,2-a]pyridine and oxadiazole rings, which imparts distinct chemical reactivity and biological activity. This dual-ring system enhances its potential as a versatile scaffold for drug development and other applications.
Eigenschaften
IUPAC Name |
2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4OS/c1-11-6-5-9-14-19-13(15(18)22(11)14)10-24-17-21-20-16(23-17)12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXMSVLNPCSILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)Br)CSC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-ethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2584820.png)



![4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine](/img/structure/B2584828.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2584832.png)
![N-(2-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2584833.png)
![11-(2-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene](/img/structure/B2584835.png)

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B2584838.png)

![1,2-diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2584842.png)
![Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584843.png)
